N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-3-(1H-pyrazol-1-yl)butanamide
Overview
Description
N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-3-(1H-pyrazol-1-yl)butanamide, also known as compound 1, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has shown promising results in various preclinical studies.
Mechanism of Action
The exact mechanism of action of N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-3-(1H-pyrazol-1-yl)butanamide 1 is not fully understood. However, studies have suggested that the this compound exerts its anti-cancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is essential for cell growth and survival, and its dysregulation is often observed in cancer cells. Compound 1 has been shown to inhibit this pathway, leading to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects
Compound 1 has also been studied for its biochemical and physiological effects. Studies have shown that the this compound can modulate the immune system by increasing the production of cytokines and enhancing the activity of natural killer cells. Additionally, the this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the significant advantages of N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-3-(1H-pyrazol-1-yl)butanamide 1 is its potent anti-cancer activity against various cancer cell lines. The this compound has also shown promising results in various preclinical studies, making it an attractive candidate for further research. However, one of the limitations of the this compound is its low solubility, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research on N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-3-(1H-pyrazol-1-yl)butanamide 1. One of the significant areas of research could be the development of more potent analogs of the this compound with improved solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential of the this compound in combination with other anti-cancer agents. Finally, studies could be conducted to investigate the potential of the this compound in other diseases, such as inflammatory diseases and autoimmune disorders.
Conclusion
In conclusion, this compound is a novel this compound that has shown promising results in various preclinical studies. The this compound has potent anti-cancer activity against various cancer cell lines and has shown potential in the modulation of the immune system and anti-inflammatory effects. Further research is needed to fully understand the mechanism of action of the this compound and its potential therapeutic applications.
Scientific Research Applications
Compound 1 has been extensively studied for its potential therapeutic applications in various diseases. One of the significant areas of research has been in the field of cancer. Studies have shown that N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-3-(1H-pyrazol-1-yl)butanamide 1 has potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. The this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth.
properties
IUPAC Name |
N-(5-methyl-2-pentan-3-ylpyrazol-3-yl)-3-pyrazol-1-ylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-5-14(6-2)21-15(10-12(3)19-21)18-16(22)11-13(4)20-9-7-8-17-20/h7-10,13-14H,5-6,11H2,1-4H3,(H,18,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKLYSRRMAVPBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=CC(=N1)C)NC(=O)CC(C)N2C=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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